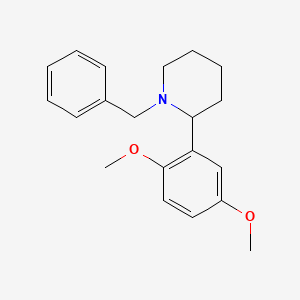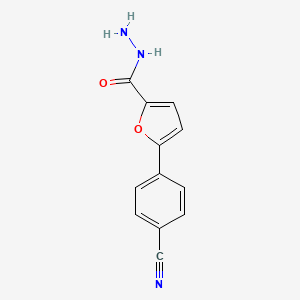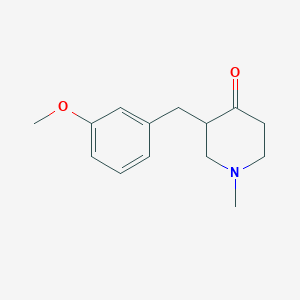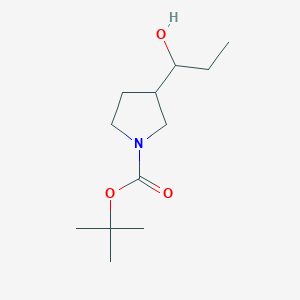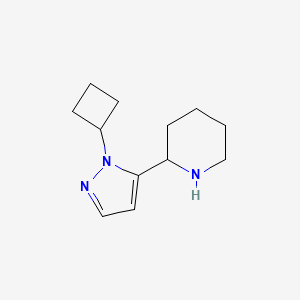
2-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine is a heterocyclic compound that features a piperidine ring fused with a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine typically involves the reaction of piperidine derivatives with cyclobutyl-substituted pyrazoles. One common method involves the use of β-keto esters, which are converted to β-enamine diketones. These intermediates are then reacted with N-mono-substituted hydrazines to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperidine ring.
Wissenschaftliche Forschungsanwendungen
2-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action for 2-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine is not well-documented. it is likely to interact with biological targets through its pyrazole and piperidine moieties, which can form hydrogen bonds and hydrophobic interactions with proteins and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-Cyclobutyl-5-methyl-1H-pyrazol-3-yl)-piperidine
- 2-(1H-pyrazol-1-yl)pyridine
Uniqueness
2-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new pharmaceuticals and materials .
Eigenschaften
Molekularformel |
C12H19N3 |
|---|---|
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
2-(2-cyclobutylpyrazol-3-yl)piperidine |
InChI |
InChI=1S/C12H19N3/c1-2-8-13-11(6-1)12-7-9-14-15(12)10-4-3-5-10/h7,9-11,13H,1-6,8H2 |
InChI-Schlüssel |
OELCYGHWPKGZGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC(C1)C2=CC=NN2C3CCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


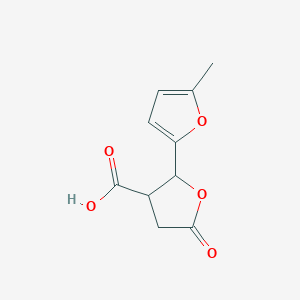
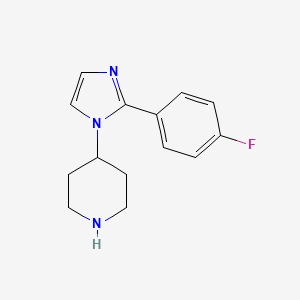

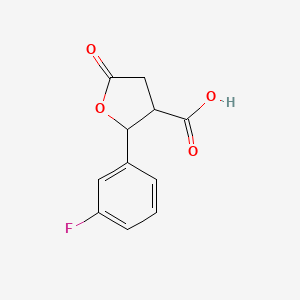

![1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11791854.png)

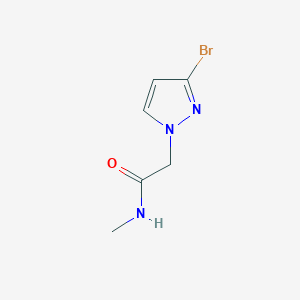
![2-Chlorobenzo[d]oxazole-6-carbonitrile](/img/structure/B11791866.png)
